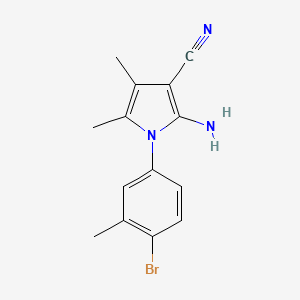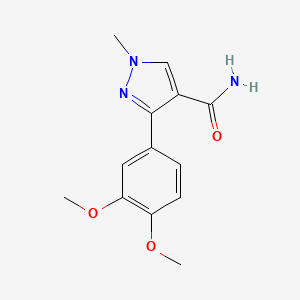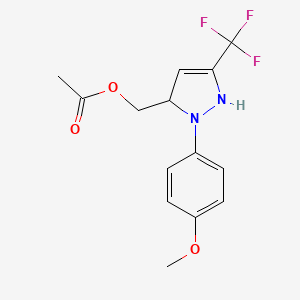
(2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate is a complex organic molecule featuring a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester. For instance, 4-methoxyphenylhydrazine can react with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form the pyrazole ring.
Acetylation: The resulting pyrazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the acetylation process to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.
Reduction: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with nucleophiles replacing the trifluoromethyl group.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the trifluoromethyl group.
作用机制
The mechanism of action of (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to biological targets due to its lipophilicity and electron-withdrawing properties.
相似化合物的比较
Similar Compounds
(2-(4-Methoxyphenyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate: Lacks the trifluoromethyl group, which may result in different biological activity and physical properties.
(2-(4-Methoxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate: The methyl group instead of the trifluoromethyl group can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness
The presence of the trifluoromethyl group in (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate imparts unique properties such as increased metabolic stability and potential for enhanced biological activity, distinguishing it from similar compounds.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
属性
分子式 |
C14H15F3N2O3 |
|---|---|
分子量 |
316.28 g/mol |
IUPAC 名称 |
[2-(4-methoxyphenyl)-5-(trifluoromethyl)-1,3-dihydropyrazol-3-yl]methyl acetate |
InChI |
InChI=1S/C14H15F3N2O3/c1-9(20)22-8-11-7-13(14(15,16)17)18-19(11)10-3-5-12(21-2)6-4-10/h3-7,11,18H,8H2,1-2H3 |
InChI 键 |
OTVRKRCUTQTNKU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C=C(NN1C2=CC=C(C=C2)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Acetylbenzo[d]oxazole-4-carboxamide](/img/structure/B12868953.png)
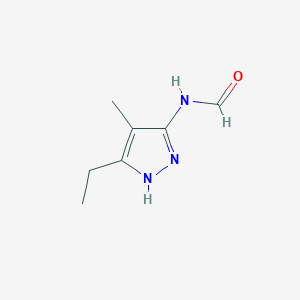

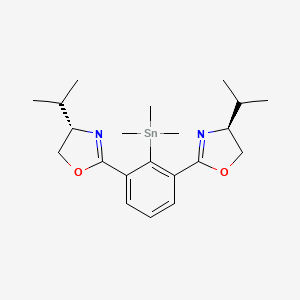
![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)
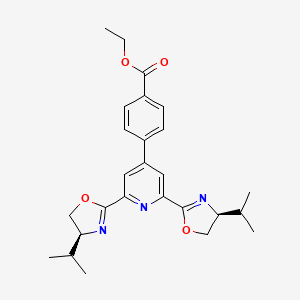
![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
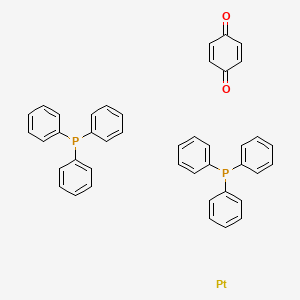

![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
![2-Aminobenzo[d]oxazole-4-thiol](/img/structure/B12869032.png)
